molecular formula C12H11BrN2O2 B2643946 ethyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate CAS No. 179110-53-3

ethyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B2643946
CAS RN: 179110-53-3
M. Wt: 295.136
InChI Key: QOYYSFIDHCIUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Corrosion Inhibition

Ethyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate and related derivatives have been studied for their corrosion inhibition properties, particularly for mild steel in industrial processes. In a study focusing on pyranpyrazole derivatives, it was found that these compounds exhibited significant corrosion inhibition efficiency, with one variant achieving up to 98.8% efficiency at a concentration of 100 mg/L. The inhibition was attributed to the formation of an adsorbed protective film on the metal surface, following the Langmuir adsorption isotherm model. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations supported the experimental findings, highlighting the potential of these compounds as corrosion inhibitors in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of a variety of heterocyclic compounds. Research has demonstrated its utility in generating novel cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. Such processes are crucial for the development of pharmaceuticals and agrochemicals, showcasing the compound's role in expanding the toolkit for synthetic organic chemistry (Allin et al., 2005).

Structural and Spectral Studies

This compound has also been the subject of structural and spectral studies, aimed at elucidating its chemical characteristics. For example, research focusing on its synthesis, spectroscopic analysis, and crystal structure provides valuable insights into its molecular geometry and electronic properties. These studies are fundamental for understanding the reactivity and potential applications of the compound in various fields, including materials science and medicinal chemistry (Viveka et al., 2016).

Anticancer Potential

Investigations into the biological activities of this compound derivatives have revealed their potential as anticancer agents. A study on novel oxime-containing pyrazole derivatives showed dose- and time-dependent inhibition of proliferation in A549 lung cancer cells. The observed inhibitory effect was primarily attributed to autophagy induction, suggesting that derivatives of this compound could be promising candidates for anticancer therapy (Zheng et al., 2010).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to develop more efficient synthetic techniques and explore the biological activity of pyrazole derivatives .

properties

IUPAC Name

ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYYSFIDHCIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.